molecular formula C24H20BrN3O4 B12012276 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 765311-61-3

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12012276
CAS No.: 765311-61-3
M. Wt: 494.3 g/mol
InChI Key: ONNSGPJZQQNHES-VULFUBBASA-N
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Description

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C24H20BrN3O4 and a molecular weight of 494.349 g/mol This compound is known for its unique structure, which includes a bromine atom, a toluene derivative, and a carbohydrazonoyl group

Preparation Methods

The synthesis of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally involves standard organic chemistry techniques, such as condensation reactions, bromination, and acylation.

Chemical Reactions Analysis

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can be compared with other similar compounds, such as:

  • 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate

These compounds share similar core structures but differ in the position and type of substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

765311-61-3

Molecular Formula

C24H20BrN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C24H20BrN3O4/c1-15-6-5-8-19(12-15)27-22(29)23(30)28-26-14-17-13-18(25)10-11-21(17)32-24(31)20-9-4-3-7-16(20)2/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

ONNSGPJZQQNHES-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C

Origin of Product

United States

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